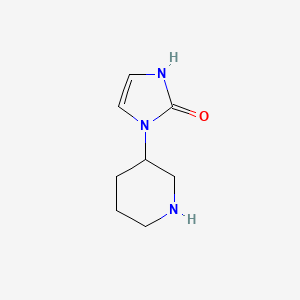

3-Piperidin-3-yl-1H-imidazol-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-3-yl-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h4-5,7,9H,1-3,6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRWCRMOENFGNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview and Research Significance

The Role of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the field of medicinal chemistry. rroij.comopenmedicinalchemistryjournal.com Their structural diversity and ability to interact with a wide array of biological targets make them indispensable in drug discovery and development. rroij.comijprajournal.com These scaffolds allow for the fine-tuning of a molecule's properties, including its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing its therapeutic potential. nih.gov By modifying heterocyclic structures, medicinal chemists can enhance a compound's potency, selectivity, and metabolic stability, while minimizing off-target effects. rroij.comijprajournal.com

A significant advantage of heterocyclic scaffolds is their role in addressing drug resistance, a major challenge in treating infectious diseases and cancer. rroij.com The structural variety of these compounds provides a platform for developing new agents that can circumvent existing resistance mechanisms. rroij.com

Significance of Imidazole (B134444) Derivatives in Drug Discovery

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a particularly privileged structure in medicinal chemistry. ijsrtjournal.commdpi.com Its unique electronic characteristics, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to bind to a wide range of enzymes and receptors. mdpi.comnih.gov This versatility has led to the incorporation of the imidazole nucleus into numerous clinically significant drugs with diverse therapeutic applications, including antifungal, anti-inflammatory, and anticancer agents. rjptonline.orgwisdomlib.org

The imidazole scaffold is a common feature in many natural products, such as the amino acid histidine and purines found in DNA. rjptonline.orgnih.gov Researchers are continuously exploring new imidazole derivatives to develop more selective and potent therapeutic agents with improved safety profiles. ijsrtjournal.com The ease of chemical modification of the imidazole ring makes it a valuable synthon for creating novel drug candidates. ijsrtjournal.comnih.gov

Importance of Piperidine (B6355638) Moieties in Bioactive Compounds

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. nih.govwikipedia.org Its presence is noted in over twenty classes of drugs, highlighting its importance in drug design. nih.gov The piperidine scaffold can significantly influence the pharmacological properties of a molecule and is often incorporated to improve its bioactivity and pharmacokinetic profile. nih.govacs.org

Piperidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.comijnrd.org The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for precise spatial orientation of substituents, which can be crucial for receptor binding. wikipedia.org The development of efficient synthetic methods for creating substituted piperidines remains an active area of research in organic chemistry. nih.govajchem-a.com

Emergence of Imidazol-2-one and Piperidinyl-Containing Structures in Contemporary Research

In recent years, there has been a growing interest in hybrid molecules that combine different heterocyclic scaffolds to achieve novel biological activities. The fusion of imidazol-2-one and piperidinyl structures is a prime example of this trend. Imidazol-2-ones, also known as imidazolones, are a class of compounds that have shown promise in various therapeutic areas, including as anticancer agents. researchgate.net

Similarly, the incorporation of a piperidinyl group can confer desirable properties to a drug candidate. For instance, research has shown that the piperidine moiety can be a critical structural element for dual activity at different receptors. nih.gov The combination of these two structural motifs in a single molecule offers the potential for synergistic effects and novel mechanisms of action.

Rationale for In-Depth Academic Investigation of 3-Piperidin-3-yl-1H-imidazol-2-one

The specific compound, this compound, represents a compelling subject for detailed academic study due to the convergence of the aforementioned structural features. The linkage of the piperidine ring at the 3-position to the nitrogen of the imidazol-2-one core creates a unique three-dimensional structure that warrants investigation.

Synthetic Methodologies and Chemical Transformations of 3 Piperidin 3 Yl 1h Imidazol 2 One

Strategic Approaches to the 1H-Imidazol-2-one Core Synthesis

Cyclization Reactions for Imidazol-2-one Ring Formation

The formation of the imidazol-2-one core typically relies on intramolecular cyclization reactions. One common approach involves the acid-catalyzed reaction of (2,2-dialkoxyethyl)ureas with C-nucleophiles, which proceeds through the formation of an oxonium cation, subsequent intramolecular cyclization, and elimination of an alcohol to form an iminium cation intermediate that is then trapped. nih.gov Another powerful method is the intramolecular hydroamidation of propargylic ureas, which can be catalyzed by an organobase to achieve excellent chemo- and regioselectivity for the 5-membered ring system under ambient conditions. nih.gov

Furthermore, the synthesis of related benzimidazol-2-ones, which shares similarities with the imidazol-2-one core, can be achieved through methods like the copper-catalyzed oxidative C–N coupling of N'-aryl ureas or the cyclization of 2-nitroanilines with dimethyl carbonate using a hydrosilylation reaction. researchgate.net These strategies highlight the versatility of using urea (B33335) derivatives as key starting materials for forming the cyclic urea motif of the imidazolone (B8795221) ring.

Utilization of Key Precursors and Building Blocks

The synthesis of the 1H-imidazol-2-one ring relies on readily available acyclic precursors. Key building blocks include α-amino acid amides, which can be condensed with 1,2-dicarbonyl compounds in a one-pot reaction to form the pyrazinone ring, a related heterocyclic structure. nih.gov For direct imidazol-2-one synthesis, N-(2,2-dialkoxyethyl)ureas serve as crucial starting materials for acid-catalyzed cyclization reactions. nih.gov Propargylic ureas are also extensively used as precursors for base-catalyzed intramolecular hydroamidation. nih.gov Imidazole (B134444) itself and its derivatives are considered essential building blocks in medicinal chemistry and technology due to their presence in numerous natural products and synthetic materials. lifechemicals.comrsc.org1clickchemistry.com

Table 1: Key Precursors for Imidazol-2-one and Related Heterocycle Synthesis

| Precursor Type | Synthetic Method | Target Ring System | Reference |

| (2,2-Dialkoxyethyl)ureas | Acid-catalyzed cyclization/electrophilic substitution | Imidazolidin-2-one | nih.gov |

| Propargylic Ureas | Base-catalyzed intramolecular hydroamidation | Imidazol-2-one / Imidazolidin-2-one | nih.gov |

| α-Amino Acid Amides | One-pot condensation | 2(1H)-Pyrazinone | nih.gov |

| N'-Aryl Ureas | Hypervalent iodine-catalyzed oxidative C–N coupling | Benzimidazol-2-one | researchgate.net |

| 2-Nitroanilines | Copper-catalyzed reaction with dimethyl carbonate | 2-Benzimidazolone | researchgate.net |

Introduction and Functionalization of the Piperidine (B6355638) Moiety

The piperidine ring is a prevalent scaffold in medicinal chemistry. Its incorporation into the final molecule can be achieved by either attaching a pre-formed piperidine derivative or by constructing the ring during the synthesis. Functionalization, particularly N-alkylation and acylation, is key to creating diverse analogues.

N-Alkylation and Acylation Strategies for Piperidine Incorporation

N-alkylation of the piperidine ring is a common strategy for introducing substituents onto the nitrogen atom. This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.netgoogle.com For instance, a standard procedure involves stirring piperidine with an alkyl bromide or iodide in anhydrous acetonitrile. researchgate.net Slow addition of the alkylating agent is often recommended to favor monoalkylation. researchgate.net

Reductive amination is another widely used method for C-N bond formation, involving the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine. nih.gov N-acylation is also a straightforward process, often accomplished by reacting the piperidine with an acyl chloride or anhydride. google.com These methods are fundamental for synthesizing a library of derivatives by modifying the piperidine nitrogen. For example, in the synthesis of N-Piperidinyl-benzimidazolone derivatives, the aniline part of the molecule can be altered in a single step via reaction with isocyanates. researchgate.net

Stereoselective Synthesis of the 3-Piperidinyl Moiety

The 3-piperidinyl moiety in the target molecule contains a chiral center, making its stereoselective synthesis a critical aspect. (R)-3-aminopiperidine and its protected forms are valuable intermediates for many pharmaceutical compounds. beilstein-journals.org Traditional synthetic routes often lack chiral control. rsc.org

Modern approaches increasingly rely on biocatalysis to achieve high enantioselectivity. The asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, using immobilized ω-transaminases can produce both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.orgscispace.com Another advanced method involves multi-enzyme cascades. For example, variants of galactose oxidase and imine reductase have been used for the successful conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine in a one-pot reaction, which prevents the racemization of key intermediates and leads to high enantiopurity. rsc.orgrsc.org Other synthetic pathways include starting from chiral precursors like D-ornithine or D-glutamic acid, followed by steps of esterification, cyclization, and reduction. justia.com

Table 2: Comparison of Stereoselective Synthesis Methods for 3-Aminopiperidine Derivatives

| Method | Precursor | Key Reagents/Catalysts | Product | Key Advantages | Reference |

| Asymmetric Biocatalysis | 1-Boc-3-piperidone | Immobilized ω-transaminases, Isopropylamine | (R)- or (S)-3-amino-1-Boc-piperidine | High yield, high enantiomeric excess, single step | beilstein-journals.org |

| Multi-enzyme Cascade | N-Cbz-protected L-ornithinol | Galactose oxidase, Imine reductase | L-3-N-Cbz-aminopiperidine | One-pot reaction, high enantiopurity | rsc.orgrsc.org |

| Chiral Pool Synthesis | D-ornithine | LiAlH₄ (reduction) | (R)-3-aminopiperidine dihydrochloride | Utilizes naturally available chiral starting material | justia.com |

| Chiral Pool Synthesis | D-glutamic acid | NaBH₄/CaCl₂ (reduction) | (R)-3-aminopiperidine dihydrochloride | Stepwise construction from a chiral amino acid | justia.com |

Synthesis of Novel Derivatives and Analogues of 3-Piperidin-3-yl-1H-imidazol-2-one

The synthesis of novel derivatives and analogues often involves modifying the core structure of this compound or related scaffolds like 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one. These modifications are typically aimed at exploring structure-activity relationships for various biological targets.

Strategies for creating derivatives include modulating the linkage between the core heterocycles or functionalizing different positions on the rings. For instance, a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were synthesized by modulating an aliphatic chain on the piperidine ring and by altering substituents on an amide group attached to the piperidine. researchgate.netnih.gov Another approach involved replacing the benzimidazol-2-one moiety with urea-like substructures or eliminating the piperidine ring altogether to functionalize the benzimidazol-2-one core directly. researchgate.netnih.gov

The synthesis of such analogues can be systematic. Based on a hit compound, new series of derivatives can be designed and synthesized. For example, starting from a 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold, two new series of derivatives were generated to explore anti-inflammatory activity. nih.gov Similarly, novel benzimidazole derivatives can be prepared by reacting a key precursor with various secondary amines, including piperidine, to generate a library of compounds. The design of new inhibitors for specific biological targets, such as tropomyosin receptor kinases (Trks), has also led to the synthesis of complex benzamide derivatives featuring an imidazo[1,2-a]pyrazine core. nih.gov

Design Principles for Structural Diversification and Scaffold Modulation

The structural diversification of the this compound core is guided by established medicinal chemistry principles to explore structure-activity relationships (SAR). Key strategies include scaffold hopping, pharmacophore hybridization, and systematic functional group modification.

Scaffold Hopping: This technique involves replacing the central core with alternative heterocyclic systems while maintaining key pharmacophoric features. Computational methods based on 3D shape and electrostatic similarity are often employed to identify promising replacement scaffolds that mimic the original molecule's biological recognition properties. For instance, an imidazopyrazinone scaffold was identified as a viable replacement for a triazolopyridine core by ensuring that hydrogen bond acceptor features and substituent vectors were preserved in analogous positions.

Pharmacophore Hybridization: This strategy combines structural motifs from different known active compounds. For example, in the development of NLRP3 inflammasome inhibitors, researchers combined an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure to create a new series of modulated derivatives. This approach can be applied to the this compound scaffold by introducing fragments known to interact with a specific target onto the piperidine or imidazole rings.

Systematic Modulation: A primary goal of scaffold modulation is to improve properties like metabolic stability by altering physicochemical characteristics such as lipophilicity. Modifications can include modulating an aliphatic chain linking a functional group to the piperidine ring, altering substituents on the amide or imidazol-2-one linker, replacing the core moiety with urea-like substructures, or eliminating the piperidine ring entirely to assess the minimal structural requirements for activity.

Multi-Step Organic Synthesis Pathways for Complex Analogues

The construction of complex analogues of this compound necessitates multi-step synthetic sequences. These pathways often involve the strategic use of protecting groups, coupling reactions, and cyclization steps to build the desired molecular architecture. A general approach can be extrapolated from the synthesis of related benzimidazolone derivatives.

A plausible synthetic route might begin with a suitably protected piperidine precursor. The synthesis of related 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one derivatives has been achieved by coupling a protected carboxylic acid with the piperidinyl-benzodiazol-2-one core using activating agents like carbonyldiimidazole (CDI) or a combination of hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).

Another common multi-step strategy involves nucleophilic aromatic substitution followed by reduction and cyclization. For instance, a Boc-protected aminopiperidine can react with a fluoronitroarene, followed by catalytic hydrogenation of the nitro group to an aniline derivative. This intermediate can then be cyclized using an agent like CDI to form the desired imidazol-2-one ring system.

| Step | Reaction Type | Reagents & Conditions | Purpose |

| 1 | Nucleophilic Aromatic Substitution | Boc-protected aminopiperidine, Fluoronitroimidazole, Base (e.g., K2CO3), DMF, Heat | Formation of the C-N bond between the piperidine and imidazole precursors. |

| 2 | Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C, H2) or Chemical Reduction | Conversion of the nitro group to a primary amine, setting up for cyclization. |

| 3 | Cyclization | Carbonyldiimidazole (CDI) or Phosgene Equivalent | Formation of the imidazol-2-one ring. |

| 4 | Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removal of the Boc protecting group from the piperidine nitrogen. |

| 5 | Functionalization | Acyl chloride or Carboxylic acid with coupling agents (e.g., HBTU, DIPEA) | Addition of desired substituents to the piperidine nitrogen. |

This table represents a generalized, hypothetical pathway based on similar syntheses.

Parallel Synthesis and Combinatorial Chemistry Applications

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of structurally diverse compounds based on the this compound scaffold. These techniques enable the systematic exploration of SAR by varying substituents at multiple positions on the core structure.

Parallel Synthesis: This method involves the simultaneous synthesis of multiple compounds in spatially addressed arrays, such as in 96-well plates. Using a common intermediate built on a solid support, different building blocks (e.g., a diverse set of carboxylic acids or alkyl halides) can be introduced in parallel to functionalize the piperidine nitrogen or the imidazole ring. Solid-phase organic synthesis (SPOS) is particularly amenable to this approach, allowing for the use of excess reagents and simplified purification through washing steps.

Combinatorial Chemistry: This approach aims to create vast libraries of molecules through the systematic and repetitive linkage of various building blocks. The "split-and-mix" strategy, for example, allows for the generation of millions of compounds in a relatively small number of reaction steps. For the this compound scaffold, a combinatorial library could be constructed by reacting a resin-bound piperidinyl-imidazole core with a set of diverse building blocks, followed by further diversification at another reactive site.

These high-throughput synthesis methods have been successfully applied to generate libraries of piperidines and benzimidazoles, demonstrating the feasibility of applying these techniques to the target scaffold.

Advanced Functionalization Techniques for Late-Stage Modification

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in its synthesis. This strategy is highly valuable as it allows for the rapid diversification of a core structure without the need to repeat a lengthy multi-step synthesis. For the this compound scaffold, LSF could be employed to fine-tune molecular properties.

Potential LSF reactions include:

C-H Activation: Directing group-assisted or transition-metal-catalyzed C-H activation could selectively introduce substituents onto the piperidine ring or any aryl groups attached to the scaffold.

Photoredox Catalysis: Light-mediated reactions can enable a variety of transformations under mild conditions, which is ideal for complex molecules that may be sensitive to harsh reagents.

LSF is a cornerstone of modern medicinal chemistry, enabling the efficient generation of analogues for lead optimization.

Mechanistic Aspects of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes. Key transformations often involve catalytic cycles or proceed through nucleophilic and electrophilic substitution pathways.

Catalytic Reactions (e.g., Palladium-Catalyzed Couplings)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds in the synthesis of heterocyclic compounds. The Buchwald-Hartwig amination, for instance, is a prominent method for N-arylation and could be employed to construct the bond between the piperidine nitrogen and an imidazole precursor, or to attach aryl groups to the piperidine nitrogen.

The general catalytic cycle for a Pd-catalyzed C-N cross-coupling reaction involves:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination & Deprotonation: The amine (in this case, the piperidine or imidazole nitrogen) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the cycle.

The choice of ligand, base, and solvent is critical for the efficiency and scope of these reactions. Reductive Heck couplings catalyzed by palladium have also been utilized to construct highly substituted piperidine rings stereoselectively.

| Reaction Name | Bond Formed | Key Components | Application Example |

| Buchwald-Hartwig Amination | C-N | Pd catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) | Coupling of piperidine with an aryl halide. |

| Suzuki-Miyaura Coupling | C-C | Pd catalyst, Boronic acid, Base | Attaching aryl or vinyl groups to the scaffold. |

| Heck Coupling | C-C | Pd catalyst, Alkene, Base | Functionalization with unsaturated groups. |

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic and electrophilic substitution reactions are fundamental to the functionalization of the this compound scaffold.

Nucleophilic Substitution: The piperidine nitrogen is inherently nucleophilic and can readily participate in SN2 reactions with alkyl halides or in acylation reactions with acyl chlorides and activated esters to form amides. Nucleophilic aromatic substitution (SNAr) can also be employed, for example, by reacting a piperidine with an electron-deficient aromatic or heteroaromatic ring, such as a fluoronitrobenzene derivative. The mechanism of SNAr reactions typically involves the addition of the nucleophile to the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. The reactivity in these reactions is highly dependent on the nature of the leaving group and the electron-withdrawing substituents on the ring.

Electrophilic Substitution: The imidazol-2-one ring can potentially undergo electrophilic substitution, although the carbonyl group is deactivating. However, the nitrogen atoms can influence the regioselectivity of such reactions. More commonly, electrophilic attack may occur at the nitrogen atoms if they are deprotonated. The reaction of urea derivatives with C-nucleophiles under acidic conditions can proceed via an intramolecular cyclization followed by an electrophilic substitution step, where a generated iminium cation is attacked by an electron-rich aromatic or heterocyclic compound. The high electrophilicity of related nitro-azolopyridine systems allows them to react with weak C-nucleophiles even in the absence of a base.

Ring-Opening and Ring-Closing Metathesis

Olefin metathesis has become a powerful and indispensable tool in modern organic synthesis, valued for its functional group tolerance and ability to form carbon-carbon double bonds efficiently. nih.govnih.govscispace.com Ring-closing metathesis (RCM) is particularly relevant for the synthesis of heterocyclic systems, including those containing piperidine or imidazole moieties. scispace.comnih.gov While direct application to this compound is not extensively documented, the principles of RCM are highly applicable to the synthesis of its complex derivatives.

RCM could be employed to construct carbocyclic or heterocyclic rings fused to the piperidine or imidazole core. This would involve synthesizing a precursor molecule containing two terminal alkene functionalities. For instance, appropriate diene sidechains could be attached to the piperidine nitrogen and another position on the scaffold, followed by an intramolecular cyclization catalyzed by a metal alkylidene complex.

Catalysts and Conditions: The most common and effective catalysts for RCM are ruthenium-based complexes, such as the Grubbs and Hoveyda-Grubbs catalysts (first and second generation). scispace.comnih.gov These catalysts are known for their high reactivity and tolerance of various functional groups, which is crucial when dealing with complex molecules. nih.gov The choice of catalyst can be influenced by the specific substrate and desired outcome. For example, second-generation catalysts often exhibit higher activity and are suitable for more challenging cyclizations. nih.gov

Factors influencing the success of RCM reactions include:

Catalyst Efficiency: The choice between different generations of Grubbs or Hoveyda-Grubbs catalysts can significantly impact reaction rates and yields. proquest.com

Ring Size: The thermodynamic stability of the resulting ring plays a crucial role in the reaction's feasibility. scispace.com

Substrate Structure: Steric hindrance and the electronic nature of substituents near the olefins can affect catalyst approach and reactivity. proquest.com

Reaction Conditions: Concentration, solvent, and temperature must be optimized. High dilution is often used to favor intramolecular RCM over intermolecular polymerization. mdpi.com

Table 1: Common Ruthenium Catalysts for Ring-Closing Metathesis

| Catalyst | Generation | Key Features | Typical Applications |

|---|---|---|---|

| Grubbs Catalyst | First | Good stability and activity for general-purpose metathesis. | Synthesis of 5-, 6-, and 7-membered rings. |

| Grubbs Catalyst | Second | Higher activity due to N-heterocyclic carbene (NHC) ligand; suitable for less reactive olefins. | Challenging cyclizations, synthesis of tetrasubstituted olefins. |

| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxystyrene ligand, offering increased stability and potential for catalyst recovery. | Peptide cyclization, synthesis of complex natural products. nih.gov |

Ring-opening metathesis polymerization (ROMP) is another variant of olefin metathesis that uses cyclic olefins to produce polymers. scispace.com While less directly applicable to the synthesis of a discrete molecule like this compound, ROMP could be used to create polymers functionalized with this specific heterocyclic scaffold, potentially for materials science or biomedical applications.

Synthetic Challenges and Process Optimization

The synthesis of a molecule like this compound, which contains two distinct heterocyclic rings and a stereocenter, presents several synthetic hurdles. Optimizing the synthetic route to control stereochemistry, maximize yield, and ensure sustainability is a key focus of process chemistry.

The piperidine ring in this compound contains a chiral center at the C3 position. The synthesis of such 3-substituted piperidines with high optical purity is a significant challenge. nih.govnih.gov

Several strategies have been developed to achieve diastereoselective synthesis of substituted piperidines:

Hydrogenation of Pyridine (B92270) Precursors: The catalytic hydrogenation of substituted pyridines often proceeds with facial selectivity, leading to predominantly cis-substituted piperidines. rsc.orgnih.gov The resulting stereoisomer can sometimes be converted to the trans isomer through base-mediated epimerization under thermodynamic control. nih.gov

Multicomponent Reactions: One-pot, multicomponent reactions have been designed to construct highly functionalized piperidinones with excellent diastereoselectivity. researchgate.net These reactions often proceed through a cascade of reactions, such as Michael-Mannich sequences, where the stereochemical outcome is controlled during the formation of new C-C bonds. researchgate.net

Cycloaddition Reactions: Radical (4+2) cycloadditions have been shown to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov

Regioselectivity: Regioselectivity concerns the control of where a reaction occurs on a molecule with multiple reactive sites. In the context of synthesizing this compound, regiochemical control is crucial during the formation of both the piperidine and imidazolone rings. For example, functionalizing an existing piperidine ring requires methods that selectively target the C3 position over other positions like C2 or C4. acs.org Similarly, during the cyclization step to form the imidazolone ring, the connection must be made regioselectively to ensure the correct isomer is formed.

Common approaches to enhance yield and efficiency include:

Optimization of Reaction Parameters: Systematically varying conditions such as temperature, reaction time, solvent, and catalyst concentration can lead to significant improvements in yield and reduction of side products. africanjournalofbiomedicalresearch.com For instance, in RCM reactions, temperature control is critical, as higher temperatures can lead to catalyst degradation and lower yields. nih.gov

Multicomponent and One-Pot Reactions: Combining multiple reaction steps into a single operation (a one-pot or multicomponent reaction) can drastically improve efficiency by reducing the number of workup and purification steps, saving time, solvents, and energy. rsc.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including better temperature control, improved safety, and the potential for higher yields and cleaner reactions. springerprofessional.de This technique is increasingly being adopted for the synthesis of heterocyclic compounds. springerprofessional.de

Minimizing Side Products: Understanding and controlling side reactions is crucial. For example, in peptide cyclizations using RCM, the formation of desallyl side products can be suppressed by adding inhibitors like phenol or by choosing the optimal catalyst and temperature. nih.gov

Table 2: Example of RCM Optimization to Enhance Yield Data based on a model dipeptide cyclization.

| Catalyst | Temperature (°C) | Additive | RCM Product Yield (%) |

|---|---|---|---|

| Grubbs II | 60 | None | Low (significant degradation) |

| Grubbs II | 40 | None | ~55% |

| Grubbs II | 40 | Phenol | ~70% |

| Hoveyda-Grubbs II | 40 | None | ~65% |

This table illustrates how adjusting parameters like temperature and using additives can suppress side reactions and enhance the yield of the desired product, based on findings from studies on similar reactions. nih.gov

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. nih.govispe.orgpfizer.com This involves designing chemical processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. acs.orgmdpi.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Solvents constitute a large portion of the waste generated in pharmaceutical synthesis. acs.org Replacing hazardous traditional organic solvents (e.g., dichloromethane, chloroform) with more environmentally benign alternatives like water, ethanol, or bio-based solvents (e.g., 2-methyltetrahydrofuran) is a primary goal. researchgate.netsigmaaldrich.comwikipedia.org

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste significantly. ispe.org Biocatalysis, which employs enzymes to perform chemical transformations, is a particularly sustainable approach as reactions can often be run in water under mild conditions with high selectivity. mdpi.comrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions are often highly atom-economical. rsc.org

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or continuous flow processes, contributes to a greener process. africanjournalofbiomedicalresearch.comspringerprofessional.de Solvent-free reactions, where possible, also reduce the energy needed for heating and distillation. researchgate.net

Table 3: Examples of Conventional Solvents and Their Greener Alternatives

| Conventional Solvent | Hazard Profile | Greener Alternative(s) |

|---|---|---|

| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate |

| Chloroform | Suspected carcinogen, toxic | 2-Methyltetrahydrofuran (2-MeTHF) |

| Benzene | Carcinogen, flammable | Toluene (less toxic), Cyclopentyl methyl ether (CPME) |

| Tetrahydrofuran (THF) | Peroxide-forming | 2-Methyltetrahydrofuran (2-MeTHF) |

| N,N-Dimethylformamide (DMF) | Toxic, high boiling point | Dimethyl sulfoxide (DMSO), N-Formylmorpholine |

This table provides examples of hazardous solvents commonly used in organic synthesis and some of the more sustainable alternatives promoted by green chemistry principles. wikipedia.orgorientjchem.org

Advanced Spectroscopic and Structural Elucidation of 3 Piperidin 3 Yl 1h Imidazol 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 3-Piperidin-3-yl-1H-imidazol-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the compound's connectivity and stereochemistry.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) and imidazol-2-one rings. The protons on the piperidine ring would typically appear as complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the ring's conformation and the substituent's orientation. The protons on the imidazol-2-one ring would resonate in the aromatic region (typically 6.0-8.0 ppm). The NH proton of the piperidine and the NH proton of the imidazol-2-one would likely appear as broad singlets, with their chemical shifts influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole (B134444) H-4/H-5 | 6.5 - 7.5 | d, d |

| Piperidine CH (position 3) | 3.0 - 4.0 | m |

| Piperidine CH₂ (positions 2, 4, 5, 6) | 1.5 - 3.5 | m |

| Piperidine NH | Variable | br s |

| Imidazole NH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| Imidazol-2-one C=O | 155 - 165 |

| Imidazole C-4/C-5 | 110 - 130 |

| Piperidine C-3 | 50 - 60 |

| Piperidine C-2, C-6 | 40 - 50 |

| Piperidine C-4, C-5 | 20 - 35 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To move beyond simple signal assignment, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton-proton connectivities within the piperidine ring and potentially between the piperidine CH at position 3 and its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals that are directly bonded, the HSQC spectrum provides a definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the stereochemistry and spatial proximity of protons. For this compound, NOESY would be critical in establishing the relative orientation of the substituents on the piperidine ring and the conformation of the ring itself.

Variable Temperature NMR for Conformational Dynamics

The piperidine ring is known to exist in a dynamic equilibrium of chair and boat conformations. Variable temperature (VT) NMR studies can provide valuable insights into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. This data can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for conformational exchange processes, such as ring inversion. For this compound, VT-NMR could elucidate the preferred conformation of the piperidine ring and the rotational barrier around the C-N bond connecting the two heterocyclic systems.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule, which in turn allows for the determination of its elemental composition.

Accurate Mass Determination and Elemental Composition

For this compound (C₈H₁₃N₃O), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Theoretical m/z |

| [M+H]⁺ | 168.1131 |

| [M+Na]⁺ | 190.0951 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural confirmation. The fragmentation of this compound would likely involve characteristic losses from both the piperidine and imidazol-2-one rings. For instance, cleavage of the piperidine ring and loss of small neutral molecules from the imidazol-2-one ring would be expected. Analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, can provide conclusive evidence for the compound's structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, these methods provide critical insights into its structural framework.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to be rich with distinct bands corresponding to the vibrations of its constituent parts: the piperidine ring, the imidazol-2-one ring, and the linking C-N bond. The assignment of these bands is based on established group frequencies for similar heterocyclic systems. researchgate.netscirp.org

Key functional group vibrations for this molecule include:

N-H Stretching: The piperidine and imidazolone (B8795221) rings both contain N-H groups. The piperidine secondary amine (N-H) stretching vibration is typically observed in the 3350-3310 cm⁻¹ region. The N-H stretching bands of the imidazolone ring are expected in the 3200-3100 cm⁻¹ range, often appearing broad due to hydrogen bonding in the solid state. scirp.orgresearchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring's methylene (B1212753) (CH₂) groups are anticipated between 3000 and 2850 cm⁻¹. The aromatic C-H stretch from the imidazolone ring would appear at higher wavenumbers, typically above 3000 cm⁻¹.

Carbonyl (C=O) Stretching: The most intense and characteristic band in the IR spectrum is expected to be the C=O stretching vibration of the cyclic urea (B33335) (imidazol-2-one) moiety. This band typically appears in the 1720-1680 cm⁻¹ region. rsc.org Its precise frequency can be influenced by hydrogen bonding and the electronic environment.

C=C and C=N Stretching: The imidazolone ring also gives rise to C=C and C=N double bond stretching vibrations, which are expected in the 1650-1500 cm⁻¹ range. These can sometimes couple with N-H bending modes.

N-H Bending: The in-plane bending vibration of the N-H groups is typically found in the 1650-1550 cm⁻¹ region and can be a useful diagnostic peak.

C-N Stretching: The stretching vibrations of the C-N bonds within both rings and the bond linking them are expected in the 1350-1200 cm⁻¹ range.

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Piperidine N-H | Stretching | 3350 - 3310 | Medium |

| Imidazolone N-H | Stretching | 3200 - 3100 | Medium-Broad |

| Piperidine C-H | Stretching | 3000 - 2850 | Medium-Strong |

| Imidazolone C-H | Stretching | > 3000 | Medium |

| Imidazolone C=O | Stretching | 1720 - 1680 | Very Strong |

| Imidazolone C=C/C=N | Stretching | 1650 - 1500 | Medium-Variable |

| N-H | Bending | 1650 - 1550 | Medium |

| C-N | Stretching | 1350 - 1200 | Medium-Strong |

Analysis of Molecular Conformations in Different Phases

Raman spectroscopy is particularly well-suited for studying molecular conformations in different phases (solid, liquid, solution) due to the sharpness of the bands and the weak scattering of many common solvents. researchgate.net The conformational flexibility of this compound primarily resides in the piperidine ring, which can adopt several conformations such as chair, boat, or twist-boat. rsc.org

In the solid state, the piperidine ring is most likely to adopt the most stable chair conformation to minimize steric strain. nih.gov This would be reflected in the Raman spectrum with a specific set of vibrational modes. When dissolved in a solvent, other conformers may become populated, leading to the appearance of new bands or changes in the relative intensities of existing bands. For instance, studies on piperazine (B1678402) have shown that while the equatorial-equatorial (ee) chair conformer is dominant in the solid state, the more polar equatorial-axial (ea) form can be stabilized in aqueous solutions. researchgate.net By comparing the solid-state Raman spectrum with spectra recorded in solvents of varying polarity, it is possible to identify the vibrational signatures of different conformers and study the conformational equilibrium. Ultrafast spectroscopic techniques can also probe the dynamics of conformational changes, such as the inversion of the nitrogen atom in the piperidine ring. rsc.org

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can elucidate bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers, as well as reveal how molecules pack together in a crystal lattice. nih.gov

Solid-State Molecular Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would be expected to confirm the connectivity of the atoms and provide precise geometric parameters. rsc.org

Piperidine Ring Conformation: The piperidine ring is anticipated to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. nih.govnih.gov The substituent at the C3 position (the imidazol-2-one group) would likely occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions. rsc.org However, in some highly substituted piperidines, boat conformations have been observed to relieve steric strain. rsc.org

Imidazol-2-one Ring: The imidazol-2-one ring is expected to be largely planar.

Bond Lengths and Angles: The C=O bond length in the imidazolone ring would be a key parameter, typically around 1.22 Å. The C-N bonds within the urea moiety are expected to be shorter than a typical C-N single bond, indicating some degree of double bond character. The bond lengths and angles within the piperidine ring would be consistent with those of a saturated alkane, with C-C bond lengths around 1.53 Å and bond angles close to the tetrahedral angle of 109.5°.

The table below provides expected values for key structural parameters based on data from similar structures.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C=O (Imidazolone) | ~ 1.22 Å |

| Bond Length | C-N (Imidazolone) | ~ 1.35 - 1.40 Å |

| Bond Length | C-C (Piperidine) | ~ 1.53 Å |

| Bond Length | C-N (Piperidine) | ~ 1.47 Å |

| Bond Angle | C-N-C (Piperidine) | ~ 112° |

| Bond Angle | N-C-O (Imidazolone) | ~ 125° |

| Torsion Angle | C-C-C-C (Piperidine) | ~ ±55° (Chair) |

Absolute Configuration Assignment of Chiral Centers

The compound possesses a single chiral center at the C3 position of the piperidine ring. Determining the absolute configuration (R or S) of this center is crucial. X-ray crystallography can achieve this for an enantiomerically pure sample by analyzing the effects of anomalous scattering. researchgate.neted.ac.uk

When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small differences between these Friedel pairs can be measured and used to determine the absolute structure. thieme-connect.de The Flack parameter is a value refined during the crystallographic analysis that should converge to 0 for the correct enantiomer and 1 for the inverted structure, providing a high degree of confidence in the assignment. ed.ac.uk For organic molecules containing only light atoms (C, H, N, O), these anomalous scattering effects are weak, but with modern diffractometers and careful data collection, a reliable assignment is often possible. researchgate.net Alternatively, derivatization with a heavier atom (like bromine) or co-crystallization with a chiral molecule of known absolute configuration can enhance the anomalous signal and facilitate the determination. acs.org

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant force directing the crystal packing. researchgate.netnih.gov

Hydrogen Bonding: The molecule has multiple hydrogen bond donors (the N-H groups on both rings) and acceptors (the carbonyl oxygen and the imine-like nitrogen of the imidazolone ring). This allows for the formation of extensive hydrogen-bonding networks. A common motif could involve the carbonyl oxygen of one molecule accepting a hydrogen bond from an N-H group of a neighboring molecule, leading to the formation of chains or sheets. rsc.orgunibo.it For example, molecules could form centrosymmetric dimers via N-H···O=C hydrogen bonds. nih.gov

π-π Stacking: While the imidazolone ring is a relatively small π-system, weak π-π stacking interactions between parallel rings of adjacent molecules might also be observed, further stabilizing the crystal structure. nih.gov

Analysis of the crystal packing provides insights into the solid-state properties of the compound, such as melting point and solubility.

Chromatographic Techniques for Purity and Separation

The assessment of purity and the separation of enantiomers of this compound and its derivatives are critical steps in their chemical characterization. High-Performance Liquid Chromatography (HPLC) stands as a primary tool for these analytical challenges. Given that the parent compound lacks a strong chromophore for standard UV detection, pre-column derivatization is an essential strategy to introduce a UV-active or fluorescent tag, thereby enhancing detection sensitivity and improving chromatographic performance. thermofisher.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of this compound is typically determined by reversed-phase HPLC following a derivatization step. The secondary amine on the piperidine ring is the primary site for derivatization. Reagents such as 2-naphthalenesulfonyl chloride (NSCl) are effective for this purpose, reacting with the secondary amine to form a stable, highly UV-absorbent derivative. nih.gov This allows for accurate quantification of the main compound and any impurities present.

The derivatization is generally carried out by reacting this compound with an excess of NSCl in an appropriate solvent and under basic conditions to facilitate the reaction. Once the derivatization is complete, the resulting solution can be directly analyzed by HPLC. A typical HPLC method would employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, adjusted to an acidic pH) and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov The gradient elution is often preferred to ensure the separation of the derivatized product from any unreacted starting material, derivatizing agent, and other potential impurities.

The purity is calculated based on the area percentage of the main peak in the chromatogram detected at the wavelength corresponding to the maximum absorbance of the naphthalene (B1677914) moiety (around 254 nm). nih.gov

Table 1: Illustrative HPLC Data for Purity Assessment of Derivatized this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.025 M KH2PO4, pH 3.2 |

| Mobile Phase B | Methanol |

| Gradient | 30% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Retention Time (Main Peak) | 15.2 min |

| Purity (Area %) | >99.5% |

This table is for illustrative purposes and actual values may vary based on specific experimental conditions.

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule, and the determination of its enantiomeric excess (e.e.) is crucial. Chiral HPLC is the method of choice for separating the enantiomers. nih.gov Similar to purity analysis, a pre-column derivatization step is necessary to introduce a chromophore. The same derivatization reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (PTSC) or 2-naphthalenesulfonyl chloride, can be employed. nih.gov

The separation of the derivatized enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OJ or Chiralpak® AD), are known to be effective for resolving a wide range of enantiomers, including those of imidazole and piperidine derivatives. nih.gov The choice of mobile phase is critical for achieving enantioseparation. Often, normal-phase (e.g., hexane/ethanol mixtures) or polar organic modes (e.g., acetonitrile-based) are more effective than reversed-phase conditions for these types of separations. nih.govresearchgate.net The addition of a small amount of an amine, like diethylamine, to the mobile phase can sometimes improve peak shape and resolution. nih.gov

The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram. A successful chiral separation will show two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers of the derivatized compound.

Table 2: Representative Chiral HPLC Data for Enantiomeric Separation of Derivatized this compound

| Parameter | Value |

| Chiral Column | Chiralcel® OJ, 4.6 x 250 mm, 10 µm |

| Mobile Phase | Hexane:Ethanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 14.8 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (e.e.) | >99% |

This table is for illustrative purposes and actual values may vary based on specific experimental conditions.

Research on the Computational and Theoretical Aspects of this compound Remains Limited

The inquiry sought in-depth information regarding the application of Density Functional Theory (DFT) to elucidate the electronic structure and molecular properties of this compound. This would have included specifics on the basis set selection and the validation of the computational model. Furthermore, an analysis of its frontier molecular orbitals (HOMO and LUMO) and associated reactivity indices was requested.

Additionally, the planned investigation into the conformational analysis of this compound, which would have explored its preferred conformations in both the gas phase and in solution, could not be conducted. This includes the absence of data from potential energy surface scans that would reveal the rotational barriers within the molecule.

While research exists for structurally related compounds containing piperidine or imidazole moieties, the specific computational and theoretical data for this compound is not available in the public domain. Further research is required to be undertaken by the scientific community to generate the data necessary to fulfill the detailed analytical request.

Computational and Theoretical Studies of 3 Piperidin 3 Yl 1h Imidazol 2 One

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 3-Piperidin-3-yl-1H-imidazol-2-one, and a biological macromolecule, typically a protein. These methods are crucial in drug discovery for identifying potential drug targets and understanding the mechanism of action.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This allows for the detailed examination of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For derivatives of a related scaffold, 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, computational simulations have been used to identify possible binding sites on targets like the NLRP3 inflammasome. nih.govresearchgate.netnih.gov These studies suggest a mechanism of protein-ligand binding that could explain the observed activity. nih.govresearchgate.net

In a typical docking study, the ligand is placed in the binding site of the protein, and its conformational space is explored to find the most stable binding pose. For instance, in studies of imidazolone (B8795221) derivatives with anticancer properties, molecular docking revealed key interactions with proteins like 4MAN and 1HNJ, which are implicated in cancer pathways. nih.gov Similarly, for this compound, it is anticipated that the imidazolone core could act as both a hydrogen bond donor and acceptor, while the piperidine (B6355638) ring could engage in hydrophobic interactions. The specific interactions would, of course, depend on the topology and amino acid composition of the target protein's binding site.

A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol). This value provides an estimate of the strength of the ligand-target interaction, with lower (more negative) values indicating stronger binding. For example, in a study of imidazolone derivatives, docking scores and MMGBSA ΔG Bind values were used to rank compounds based on their predicted affinity for target proteins. nih.gov

Table 1: Illustrative Molecular Docking Results for Imidazolone Derivatives Against Protein 1HNJ

| Molecule | Docking Score (kcal/mol) | MMGBSA ΔG Bind (kcal/mol) |

| 3g | -4.84 | -35.88 |

| 5f | -4.75 | -38.63 |

| 5d | -4.75 | -24.81 |

| 3f | -4.40 | -44.52 |

This table presents illustrative data from a study on imidazolone derivatives to demonstrate the type of results obtained from binding affinity predictions. nih.gov The specific values for this compound would require a dedicated computational study.

These predictions are invaluable for prioritizing compounds for further experimental testing. For this compound, a similar computational approach would be necessary to predict its binding affinity against various potential biological targets.

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational flexibility of the ligand and the stability of the ligand-protein complex in a biological environment.

Pharmacokinetic and Pharmacodynamic Property Predictions (In Silico)

In silico methods are also extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its development as a drug.

Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand per heavy atom, providing a measure of how efficiently a ligand binds to its target. nih.gov It is a valuable tool in lead optimization. Drug-likeness is typically assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Computational tools like SwissADME can be used to predict these properties. For a series of imidazolone derivatives, ADME analysis confirmed favorable drug-likeness based on Lipinski's guidelines, with moderate bioavailability and accessible synthesis routes. nih.gov Similarly, for this compound, these in silico predictions would provide a preliminary assessment of its potential as an orally bioavailable drug.

Table 2: Predicted Physicochemical and Drug-Likeness Properties for a Representative Imidazolone Derivative

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | 357.43 - 468.65 |

| LogP | 1.5 - 3.5 |

| Hydrogen Bond Donors | 1 - 3 |

| Hydrogen Bond Acceptors | 4 - 6 |

| Lipinski's Rule Violations | 0 |

| Bioavailability Score | 0.55 |

This table contains example data for a class of imidazolone derivatives to illustrate the parameters assessed. nih.govnih.gov The specific values for this compound would need to be calculated.

The analysis of predicted binding sites and interaction modes provides a detailed picture of how a ligand interacts with its target at the atomic level. This information is crucial for structure-based drug design and for optimizing the ligand's affinity and selectivity.

For related compounds, such as 2-piperazin-1-yl-quinazolines, docking experiments have been used to determine the key protein-ligand interactions with integrin αIIbβ3. nih.gov In the case of this compound, it is plausible that the nitrogen atoms in the imidazole (B134444) and piperidine rings could act as key interaction points, forming hydrogen bonds with specific amino acid residues in a target's active site. The planar imidazole ring could also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. A detailed analysis of the predicted binding pose would reveal the specific residues involved and the geometry of these interactions, providing a roadmap for potential chemical modifications to enhance binding.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound

A thorough investigation into the scientific literature reveals a significant scarcity of detailed research specifically focused on the chemical compound this compound. Consequently, the construction of an in-depth article detailing its medicinal chemistry and mechanistic biological investigations, as per the requested outline, cannot be fulfilled at this time. Extensive searches have failed to yield specific data regarding its function as a privileged scaffold, its use in scaffold-hopping or fragment-based drug discovery, or detailed studies on the optimization of lead compounds derived from this particular molecule.

Furthermore, there is a notable absence of published research elucidating its molecular targets and mechanisms of action. This includes a lack of specific data on enzyme inhibition or activation, receptor binding and modulation studies, and investigations into its effects on specific signal transduction pathways.

Therefore, until more specific research on this compound becomes publicly available, it is not possible to generate the comprehensive and scientifically accurate article as instructed.

Medicinal Chemistry and Mechanistic Biological Investigations of 3 Piperidin 3 Yl 1h Imidazol 2 One

Structure-Activity Relationship (SAR) Studies of 3-Piperidin-3-yl-1H-imidazol-2-one Analogues

The exploration of the chemical space around the this compound scaffold has been a subject of significant interest in medicinal chemistry. Structure-activity relationship (SAR) studies, which systematically modify different parts of a molecule to observe the effect on its biological activity, have been crucial in optimizing compounds for desired therapeutic effects.

Impact of Substituent Modifications on Biological Activity

The biological activity of analogues of this compound is highly sensitive to the nature and position of substituents on both the piperidine (B6355638) and the imidazolone (B8795221) rings.

For instance, in a series of spiro-oxindole piperidines, which can be considered related structures, modifications to a pyridazine (B1198779) ring attached to the piperidine showed significant effects on activity as mGluR2 positive allosteric modulators (PAMs). Removal of a chlorine atom from the pyridazine ring led to a decrease in activity. nih.gov Conversely, introducing an ethylamino or ethoxy group adjacent to the chlorine atom resulted in a roughly 4- and 5-fold increase in potency, respectively, albeit with some reduction in metabolic stability. nih.gov The introduction of a more lipophilic cyclopropyl (B3062369) substituent managed to recover mGluR2 PAM activity. nih.gov

In another study focused on NLRP3 inflammasome inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold, merging this structure with another known inhibitor, INF39, yielded a compound capable of preventing both pyroptosis and IL-1β release. nih.gov Further modifications, such as opening the piperidine ring to increase flexibility, showed that only one of the resulting compounds maintained anti-pyroptotic and IL-1β inhibitory activity. nih.gov This suggests that the conformational constraint of the piperidine ring is important.

The following table summarizes the impact of various substituent modifications on the biological activity of related benzimidazolone analogues.

Table 1: Impact of Substituent Modifications on Biological Activity

| Parent Scaffold | Modification | Effect on Biological Activity | Target |

|---|---|---|---|

| Spiro-oxindole piperidine | Removal of chlorine from pyridazine ring | Decrease in activity nih.gov | mGluR2 PAM |

| Spiro-oxindole piperidine | Addition of ethylamino or ethoxy to pyridazine ring | ~4-5 fold increase in potency nih.gov | mGluR2 PAM |

| Spiro-oxindole piperidine | Replacement of chlorine with cyclopropyl | Recovery of activity nih.gov | mGluR2 PAM |

| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Opening of piperidine ring | Loss of activity in most cases nih.gov | NLRP3 Inflammasome |

| 3-(azetidin-3-yl)-1H-benzimidazol-2-one | Replacement of pyridazine with pyridine (B92270) | ~2.3-fold increase in potency nih.gov | mGluR2 PAM |

Conformational Requirements for Optimal Target Interaction

The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind effectively to a biological target. For analogues of this compound, specific conformational features are necessary for optimal interaction.

Studies on 2-(piperidin-3-yl)-1H-benzimidazoles have highlighted the importance of reducing the pKa and/or logP of the analogues to improve selectivity and CNS profiles. researchgate.net This was achieved by either attaching polar substituents to the piperidine nitrogen or by incorporating heteroatoms into the piperidine ring itself, leading to the development of morpholine (B109124) and thiomorpholine (B91149) analogues. researchgate.net

The decision to open the piperidine ring in a series of NLRP3 inhibitors was a direct test of the importance of conformational constraints. nih.gov The resulting loss of activity in most of the more flexible, open-ring compounds underscores that the rigidity imparted by the piperidine ring is a key requirement for effective binding to the target. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools in medicinal chemistry for predicting the activity of new compounds and for guiding lead optimization.

While specific QSAR models for this compound were not found in the provided search results, the development of QSAR models for structurally related compounds is well-documented. For example, 2D-QSAR studies have been performed on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives to understand their GPCR-6 inhibitory activity. researchgate.net Similarly, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of 1H-indol-3-yl derivatives and 2-substituted 1H-benzimidazole-4-carboxamide derivatives to elucidate the structural requirements for their biological activities. nih.govsemanticscholar.orgbiointerfaceresearch.com These studies demonstrate the utility of QSAR in understanding the relationship between molecular descriptors and biological activity, a methodology that would be directly applicable to the this compound scaffold.

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling and other computational ligand design strategies are instrumental in the discovery and optimization of novel drug candidates.

Identification of Key Structural Features for Bioactivity

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) that a molecule must possess to bind to a specific biological target.

For the broader class of compounds, a pharmacophore-hybridization strategy was employed to design novel NLRP3 inflammasome inhibitors by combining the structural features of an acrylic acid derivative (INF39) with the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.govresearchgate.net This approach successfully generated compounds with the desired inhibitory activity against pyroptosis and IL-1β release. nih.gov

In a different context, a 3D-pharmacophore model for sigma2 receptors was developed based on a series of benzo[d]oxazol-2(3H)-one derivatives. nih.gov The best model consisted of five key features: a positive ionizable group, a hydrogen bond acceptor, a hydrophobic aromatic region, a hydrophobic aliphatic region, and a general hydrophobic feature. nih.gov This highlights the specific structural motifs that are crucial for binding to this particular receptor.

De Novo Design and Virtual Screening Approaches

De novo design involves the creation of novel molecular structures from scratch, often guided by the structure of the biological target. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a target of interest.

An innovative collaborative virtual screening approach was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.gov By screening proprietary libraries from several pharmaceutical companies, the chemical space around the initial hit was rapidly expanded, leading to improved antiparasitic activity and selectivity. nih.gov This demonstrates the power of virtual screening in accelerating the hit-to-lead process.

In another example, a pharmacophore-based inverse virtual screening was conducted on a library of pyridazinone-based compounds. nih.gov This involved screening the compounds against a large number of pharmacophore models representing various protein binding sites to identify potential new targets for this chemical series. nih.gov

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Spiro-oxindole piperidine |

| 3-(Azetidin-3-yl)-1H-benzimidazol-2-one |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| INF39 |

| 2-(Piperidin-3-yl)-1H-benzimidazoles |

| 3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine |

| 1H-Indol-3-yl derivatives |

| 2-Substituted 1H-benzimidazole-4-carboxamide derivatives |

| Benzo[d]oxazol-2(3H)-one derivatives |

| Imidazo[1,2-a]pyridine |

| Pyridazinone |

| 3-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-3-ol hydrochloride |

| 3-(1H-imidazol-2-yl)-3-piperidin-1-ylpropanal |

| 1-(Piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride |

| 1-(piperidin-3-yl)-1H-imidazol-2-ol |

| 2-(Piperidin-3-yl)-1H-benzo[d]imidazole |

| Perimidines |

Research on this compound Remains Undisclosed in Public Domain

Despite significant interest in piperidine and imidazole-containing compounds for various therapeutic applications, a thorough review of publicly accessible scientific literature and databases reveals a notable absence of research pertaining to the specific chemical entity this compound.

While extensive research exists for structurally related compounds, particularly derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one and 2-(Piperidin-3-yl)-1H-benzimidazoles, no specific data on the in vitro biological screening or mechanistic assays for this compound has been published.

This lack of available information prevents a detailed discussion and analysis as per the requested outline, which was to focus on:

In vitro Biological Screening and Mechanistic Assays

Biochemical Assays for Direct Target Engagement

Searches for this specific compound across numerous chemical and biological research databases have not yielded any studies detailing its synthesis, characterization, or biological evaluation. Consequently, there are no available data tables, research findings, or mechanistic insights to report.

It is possible that research on this compound is proprietary and has not been disclosed in the public domain, or that the compound has not yet been a subject of academic or industrial investigation. Therefore, the following sections on its medicinal chemistry and biological investigations cannot be substantively addressed at this time.

Chemical Reactivity and Environmental Fate of 3 Piperidin 3 Yl 1h Imidazol 2 One

Reactions Involving the Imidazol-2-one Heterocycle

The imidazol-2-one ring is a crucial determinant of the molecule's chemical properties, featuring a reactive carbonyl group and an aromatic imidazole (B134444) system that can participate in various substitution reactions.

Reactivity of the Carbonyl Group

The carbonyl group at the 2-position of the imidazole ring is a primary site for nucleophilic attack. This reactivity is analogous to that of other amides, although the electronic properties of the imidazole ring modulate its susceptibility. chegg.com The lone pair of electrons on the adjacent nitrogen atoms can be delocalized into the carbonyl group, which generally reduces its electrophilicity compared to ketones. However, the imidazole ring is a good leaving group, which can facilitate nucleophilic acyl substitution reactions. vaia.com

Hydrolysis: Under aqueous conditions, particularly with acid or base catalysis, the carbonyl group can undergo hydrolysis. This reaction would lead to the opening of the imidazol-2-one ring to form an N-substituted amino acid derivative. The stability of the imidazolium (B1220033) ion plays a role in the reaction mechanism. mdpi.comrsc.org

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH2) or a hydroxyl group (CH-OH) using appropriate reducing agents. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the carbonyl group of amides. libretexts.org

A summary of potential reactions at the carbonyl group is presented in Table 1.

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Acyl Substitution | Nucleophiles (e.g., amines, alcohols) | Amides, esters |

| Hydrolysis | Water, acid or base catalyst | Ring-opened amino acid derivative |

| Reduction | Strong reducing agents (e.g., LiAlH4) | Methylene or hydroxyl derivative |

Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring within the imidazol-2-one structure possesses aromatic character and can undergo substitution reactions. The position of substitution is influenced by the existing substituents, namely the carbonyl group and the piperidine (B6355638) ring.

Electrophilic Aromatic Substitution: The imidazol-2-one ring is generally considered to be electron-rich and therefore susceptible to electrophilic attack. Theoretical and experimental studies on similar imidazole systems suggest that electrophilic substitution, such as nitration or halogenation, would likely occur at the C4 or C5 positions of the imidazole ring. acs.orgmdpi.com The presence of the carbonyl group at C2 deactivates the ring towards electrophiles, but the nitrogen atoms can direct substitution to the available carbon atoms.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the imidazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. nih.gov In the case of 3-Piperidin-3-yl-1H-imidazol-2-one, the carbonyl group provides some electron-withdrawing character. Reactions with strong nucleophiles might lead to substitution, potentially at the C4 or C5 positions, although this is expected to be less favorable than electrophilic substitution. semanticscholar.orgacs.orgresearchgate.net

Reactions Involving the Piperidine Ring

Reactivity of the Nitrogen Atom in the Piperidine Ring

The nitrogen atom in the piperidine ring is a secondary amine and therefore exhibits characteristic nucleophilic and basic properties. It can readily participate in a variety of chemical transformations.

Alkylation and Acylation: The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile. It can be readily alkylated by reacting with alkyl halides or other electrophilic alkylating agents. mdpi.comchemrxiv.org Similarly, acylation can be achieved using acyl chlorides or anhydrides to form the corresponding N-acylpiperidine derivatives.

Salt Formation: As a base, the piperidine nitrogen can react with acids to form piperidinium (B107235) salts. This property is important for the solubility and handling of the compound.